An In-depth Technical Guide to cis,cis-Dimethyl Muconate: Chemical Properties and Structure
An In-depth Technical Guide to cis,cis-Dimethyl Muconate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis,cis-Dimethyl muconate, with the IUPAC name dimethyl (2Z,4Z)-hexa-2,4-dienedioate, is a diester derivative of cis,cis-muconic acid. It belongs to the class of muconates, which are dicarboxylic acids and their esters. This technical guide provides a comprehensive overview of the chemical properties and structure of cis,cis-dimethyl muconate, intended to be a valuable resource for professionals in research and development. While extensive data exists for the more stable trans,trans isomer due to its role as a biomarker for benzene exposure and its applications in polymer synthesis, specific experimental data for the pure cis,cis isomer is less commonly reported. This guide compiles the available information and highlights areas where data is limited.
Chemical Structure and Identifiers
The chemical structure of cis,cis-dimethyl muconate is characterized by a six-carbon chain with two conjugated double bonds, both in the cis (or Z) configuration. A methyl ester group is attached to each end of the carbon chain.
Table 1: Chemical Identifiers for cis,cis-Dimethyl Muconate
| Identifier | Value |
| IUPAC Name | dimethyl (2Z,4Z)-hexa-2,4-dienedioate[1] |
| CAS Number | 692-91-1[1] |
| Molecular Formula | C₈H₁₀O₄[1] |
| SMILES | COC(=O)/C=C\C=C/C(=O)OC[1] |
| InChI | InChI=1S/C8H10O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H,1-2H3/b5-3-,6-4-[1] |
Physicochemical Properties
Quantitative experimental data for the physicochemical properties of pure cis,cis-dimethyl muconate are not extensively documented in readily available literature. The data presented below is a combination of computed values and qualitative descriptions. For comparison, properties of the parent compound, cis,cis-muconic acid, and other isomers are mentioned where relevant.
Table 2: Physicochemical Properties of cis,cis-Dimethyl Muconate
| Property | Value/Description |
| Molecular Weight | 170.16 g/mol [1] |
| Appearance | Described generally for dimethyl muconate isomers as a colorless liquid or solid.[2] |
| Melting Point | Specific experimental value for the pure cis,cis isomer is not readily available. For comparison, cis,cis-muconic acid has a melting point of 194-195 °C.[3] |
| Boiling Point | Not readily available. |
| Solubility | Generally soluble in organic solvents such as methanol and ethanol.[2] Quantitative data is not readily available. For context, cis,cis-muconic acid is soluble in DMSO (28 mg/mL).[4] |
| XLogP3 | 0.9 (Computed)[1] |
| Hydrogen Bond Donor Count | 0 (Computed) |
| Hydrogen Bond Acceptor Count | 4 (Computed) |
| Rotatable Bond Count | 5 (Computed) |
Spectral Data
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the structural elucidation and confirmation of cis,cis-dimethyl muconate. While specific spectra are not widely published, the expected spectral features can be inferred.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the methyl protons of the ester groups and the vinylic protons of the diene system. The coupling constants between the vinylic protons would be indicative of the cis configuration of the double bonds.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester groups, the carbons of the double bonds, and the methyl carbons. PubChem indicates the availability of a ¹³C NMR spectrum.[1]
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Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit strong absorption bands corresponding to the C=O stretching of the ester functional groups (typically around 1720-1740 cm⁻¹) and C=C stretching of the conjugated diene. PubChem indicates the availability of a vapor phase IR spectrum.[1]
Experimental Protocols
Synthesis of a Mixture of Dimethyl Muconate Isomers
A common method for the synthesis of dimethyl muconate involves the esterification of cis,cis-muconic acid. This process typically yields a mixture of isomers.
Protocol:
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Suspend cis,cis-muconic acid (5.0 g, 35.2 mmol) in methanol (150 mL).[5]
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Add a catalytic amount of concentrated sulfuric acid (0.3 mL).[5]
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Reflux the mixture for 18 hours.[5]
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After cooling the mixture to room temperature, concentrate it under vacuum.[5]
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Dissolve the residue in ethyl acetate.[5]
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Extract the organic phase with a saturated aqueous solution of sodium carbonate, followed by a brine wash.[5]
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Dry the separated organic phase over anhydrous sodium sulfate, filter, and concentrate to yield a crude mixture of dimethyl muconates (cis,cis and cis,trans).[5]
Purification: The resulting mixture of isomers can be separated using techniques like column chromatography.[2]
Chemical Reactions and Pathways
cis,cis-Dimethyl muconate, like its parent acid, can undergo isomerization to the more stable cis,trans and trans,trans isomers, particularly in the presence of heat or catalysts.[5] This isomerization is a key step in the production of bio-based polymers, as the trans,trans isomer is a valuable monomer.
Below is a diagram illustrating the synthesis of a dimethyl muconate isomer mixture from cis,cis-muconic acid.
Caption: Synthesis workflow for dimethyl muconate isomers.
Conclusion
cis,cis-Dimethyl muconate is a key chemical intermediate whose properties and synthesis are of interest in the context of bio-based chemical production. While its basic structural features are well-defined, there is a notable lack of specific, publicly available experimental data for the pure cis,cis isomer regarding its physicochemical properties and detailed spectral characteristics. The provided information, compiled from available resources, serves as a foundational guide for researchers. Further experimental investigation is necessary to fully characterize this compound and facilitate its broader application in scientific and industrial settings.
References
- 1. cis,cis-Dimethyl muconate | C8H10O4 | CID 5370245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Dimethyl cis,trans-muconate (EVT-12916944) | 692-92-2 [evitachem.com]
- 3. cis,cis-Muconic acid, 98% | Fisher Scientific [fishersci.ca]
- 4. selleckchem.com [selleckchem.com]
- 5. research.rug.nl [research.rug.nl]
